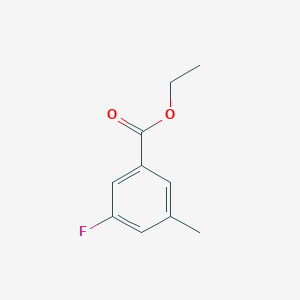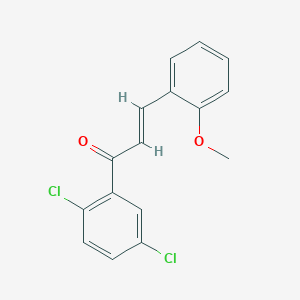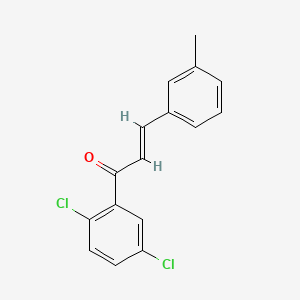
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, also known as 2,5-dichloro-N-methylfuran-2-yl prop-2-en-1-one, is a synthetic organic compound that has recently become the subject of intense scientific research due to its potential applications in a variety of fields. This compound is composed of two chlorine atoms, one methylfuran-2-yl group, and one prop-2-en-1-one group. It has a molecular weight of 254.12 g/mol and a melting point of 158-160 °C.
Applications De Recherche Scientifique
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-N-methylfuran-2-yl prop-2-en-1-one has recently been studied for its potential applications in a variety of scientific fields. It has been used as a building block for the synthesis of various heterocyclic compounds, such as pyrroles and indoles. Additionally, it has been used as a starting material for the synthesis of novel antifungal agents. It has also been investigated for its potential use as a corrosion inhibitor in metal-containing systems.
Mécanisme D'action
The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-N-methylfuran-2-yl prop-2-en-1-one is not yet fully understood. However, it is believed that the chlorine atoms present in the molecule interact with the metal ions in the system, forming a protective layer on the surface of the metal. This layer is thought to prevent the metal from corroding.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-N-methylfuran-2-yl prop-2-en-1-one are not yet fully understood. However, it has been shown to have antifungal activity against certain species of fungi. Additionally, it has been found to inhibit the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-N-methylfuran-2-yl prop-2-en-1-one in laboratory experiments is that it is relatively easy to synthesize. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is relatively expensive and may not be suitable for large-scale experiments.
Orientations Futures
Given the potential applications of (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-N-methylfuran-2-yl prop-2-en-1-one, there are many possible future directions for research. These include further investigation into the compound’s antifungal and antibacterial activities, as well as its potential use as a corrosion inhibitor. Additionally, further research could be carried out to investigate the compound’s potential use as a building block for the synthesis of novel heterocyclic compounds. Finally, further research could be carried out to investigate the compound’s potential applications in the field of medicine.
Méthodes De Synthèse
The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-N-methylfuran-2-yl prop-2-en-1-one is typically carried out via a two-step process. First, the starting material, (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-onephenyl prop-2-en-1-one, is reacted with methylfuran-2-yl bromide in the presence of a base to form the desired product. The reaction is typically carried out in an inert atmosphere at room temperature. The second step involves the purification of the crude product via column chromatography.
Propriétés
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-9-2-4-11(18-9)5-7-14(17)12-8-10(15)3-6-13(12)16/h2-8H,1H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYUMDLHSMJQDV-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














